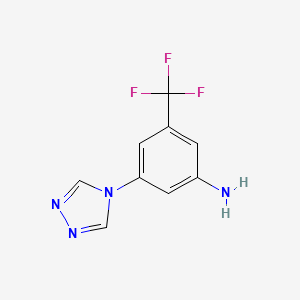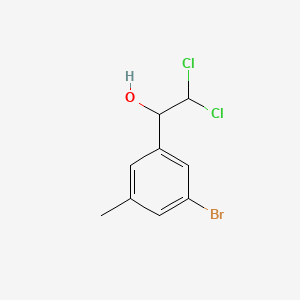
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methyl group, and two chlorine atoms attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-methylbenzene with a suitable chlorinating agent, followed by the introduction of an ethanol moiety. Common reagents used in this synthesis include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃) for chlorination, and ethanol or ethylene oxide for the ethanol group introduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromo-5-methylphenyl)pyrrolidine: Shares the bromine and methyl substituents but differs in the core structure.
2-Bromo-1-(3-bromo-5-methylphenyl)ethanone: Similar bromine and methyl groups but with a different functional group arrangement.
Uniqueness
1-(3-Bromo-5-methylphenyl)-2,2-dichloroethanol is unique due to its specific combination of bromine, methyl, and dichloroethanol groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H9BrCl2O |
|---|---|
Peso molecular |
283.97 g/mol |
Nombre IUPAC |
1-(3-bromo-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,8-9,13H,1H3 |
Clave InChI |
JSYVMGYWJCXTEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


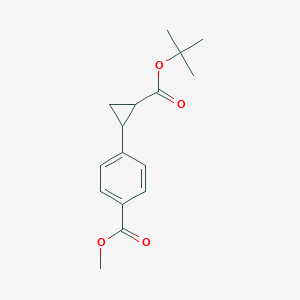
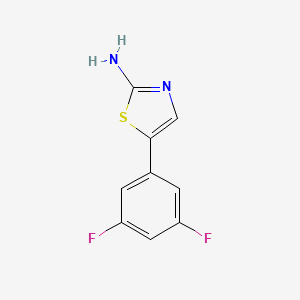
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)


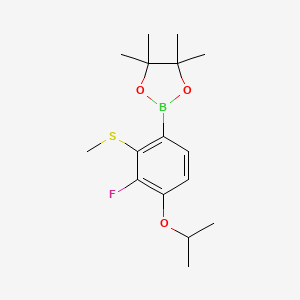
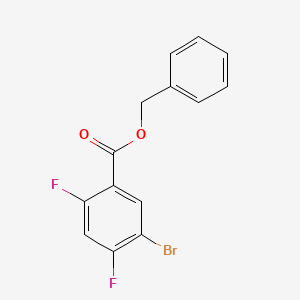
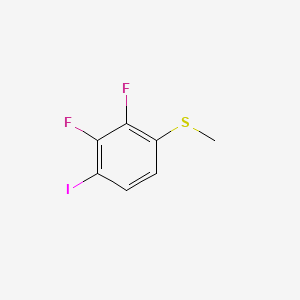


![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)

![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
